Cas no 2229250-40-0 (2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine)

2-1-(4,5,6,7-テトラヒドロ-1H-インドアゾール-3-イル)シクロプロピルエタン-1-アミンは、複素環式化合物の一種であり、特にシクロプロピル基とテトラヒドロインドアゾール骨格を有するユニークな構造を特徴とします。この化合物は、医薬品中間体や生物活性分子の開発において重要な役割を果たす可能性があります。その剛直なシクロプロピル構造は分子の立体配置を安定化させ、標的タンパク質との特異的相互作用を可能にします。また、テトラヒドロインドアゾール部位は、薬理学的特性の調整に寄与するため、創薬研究において高い関心が寄せられています。合成経路の最適化により、高純度での製造が可能です。

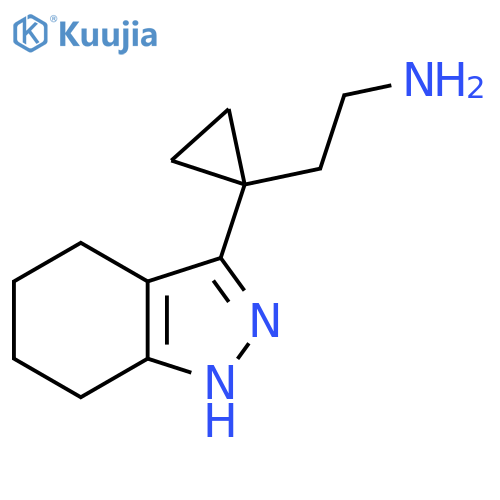

2229250-40-0 structure

商品名:2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine

2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine

- 2229250-40-0

- EN300-1779795

- 2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine

-

- インチ: 1S/C12H19N3/c13-8-7-12(5-6-12)11-9-3-1-2-4-10(9)14-15-11/h1-8,13H2,(H,14,15)

- InChIKey: ZSSBJJSQLJKJGL-UHFFFAOYSA-N

- ほほえんだ: N1=C(C2CCCCC=2N1)C1(CCN)CC1

計算された属性

- せいみつぶんしりょう: 205.157897619g/mol

- どういたいしつりょう: 205.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779795-0.5g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 0.5g |

$1783.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-0.1g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 0.1g |

$1635.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-0.05g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 0.05g |

$1560.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-5.0g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 5g |

$5387.0 | 2023-06-02 | ||

| Enamine | EN300-1779795-2.5g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 2.5g |

$3641.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-10g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 10g |

$7988.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-0.25g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 0.25g |

$1708.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-1g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 1g |

$1857.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-5g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 5g |

$5387.0 | 2023-09-20 | ||

| Enamine | EN300-1779795-10.0g |

2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |

2229250-40-0 | 10g |

$7988.0 | 2023-06-02 |

2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2229250-40-0 (2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量